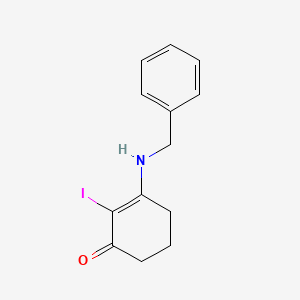
2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid
Übersicht
Beschreibung
2-(4-Fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylic acid is a useful research compound. Its molecular formula is C19H18FN3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
BioE-1115 primarily targets PAS kinase (PASK) and casein kinase 2α (CK2α) . PASK is a nutrient-sensing protein kinase, and CK2α is a serine/threonine protein kinase involved in cell cycle control and DNA repair .
Mode of Action
BioE-1115 interacts with its targets by inhibiting their activity. It has an IC50 of 4 nM for PASK and 10 μM for CK2α . This inhibition effectively prevents the autophosphorylation of PASK .
Biochemical Pathways
BioE-1115 affects the sterol regulatory element-binding protein (SREBP) pathway. It prevents the maturation of SREBP-1c, a transcription factor that induces the expression of enzymes responsible for lipogenesis and triglyceride formation .
Result of Action
BioE-1115 has shown to reduce blood glucose, insulin, and triglycerides in Zucker rats, a genetic model of obesity, dyslipidemia, and insulin resistance . It also reduces body weight, liver weight, fasting blood glucose, serum triglycerides, hepatic triglycerides, hepatic fibrosis, hepatocyte vacuolization, and bile duct hyperplasia in mice fed a high-fat/high-fructose diet .
Action Environment
The efficacy and stability of BioE-1115 can be influenced by various environmental factors. For instance, diet can significantly impact the compound’s action, as seen in animal models where the effects of BioE-1115 were more pronounced in animals fed a high-fat diet
Biochemische Analyse
Biochemical Properties
BioE-1115 is known to interact with PASK and CK2α enzymes . It effectively inhibits cellular PASK-T307 autophosphorylation . It has little or no potency against a panel of 49 other kinases .
Cellular Effects
BioE-1115 has been shown to have significant effects on various types of cells and cellular processes. In HepG2 cells, BioE-1115 treatment shows a significant reduction in SREBP activity, without any observable effects on cell morphology or growth rate . In HEK293 cells, BioE-1115 shows a dose-dependent loss of PASK phosphorylation .
Molecular Mechanism
BioE-1115 exerts its effects at the molecular level through its interactions with PASK and CK2α . It blocks PASK autophosphorylation at Thr307 in a dose-dependent manner without affecting the insulin-induced phosphorylation of either Akt or S6K .
Temporal Effects in Laboratory Settings
The effects of BioE-1115 have been observed over time in laboratory settings. It has been shown to effectively prevent sterol regulatory element binding protein SREBP-1c maturation without affecting Akt/mTOR pathway signaling, resulting in impaired cellular SREBP transcription activity in HepG2 cultures .
Dosage Effects in Animal Models
In animal models, the effects of BioE-1115 vary with different dosages. In male Sprague-Dawley rats fed with high fructose diet, BioE-1115 treatment produced significant dose-dependent reductions in blood glucose, insulin, and TG .
Metabolic Pathways
BioE-1115 is involved in metabolic pathways that interact with PASK and CK2α
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-3-[methyl(propan-2-yl)amino]quinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-11(2)23(3)18-17(12-4-7-14(20)8-5-12)21-15-9-6-13(19(24)25)10-16(15)22-18/h4-11H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKRYYTVQXUOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=NC2=C(C=CC(=C2)C(=O)O)N=C1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)
![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)
![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)
![10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2789345.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2789349.png)
![[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL](/img/structure/B2789350.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2789353.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789355.png)
![(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2789357.png)
methanone](/img/structure/B2789359.png)
